molecular formula C24H20ClN3O4 B10886913 4-chloro-3,5-bis(2-methoxyphenyl)-1-(3-nitrobenzyl)-1H-pyrazole

4-chloro-3,5-bis(2-methoxyphenyl)-1-(3-nitrobenzyl)-1H-pyrazole

Cat. No.: B10886913
M. Wt: 449.9 g/mol
InChI Key: QSRBBLNOKPFJLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-CHLORO-3-(2-METHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structural features. This compound contains multiple functional groups, including a chloro group, a methoxy group, a nitro group, and a pyrazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-CHLORO-3-(2-METHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole ring, followed by the introduction of the chloro, methoxy, and nitro substituents through various substitution reactions. The final step involves the etherification of the phenyl group to form the methyl ether.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4-CHLORO-3-(2-METHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

2-[4-CHLORO-3-(2-METHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: It may have potential therapeutic applications due to its bioactive functional groups.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-3-(2-METHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-CHLORO-3-(2-METHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER stands out due to its combination of functional groups and the presence of a pyrazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C24H20ClN3O4

Molecular Weight

449.9 g/mol

IUPAC Name

4-chloro-3,5-bis(2-methoxyphenyl)-1-[(3-nitrophenyl)methyl]pyrazole

InChI

InChI=1S/C24H20ClN3O4/c1-31-20-12-5-3-10-18(20)23-22(25)24(19-11-4-6-13-21(19)32-2)27(26-23)15-16-8-7-9-17(14-16)28(29)30/h3-14H,15H2,1-2H3

InChI Key

QSRBBLNOKPFJLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=NN2CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.